N-(3-((3-Aminopropyl)amino)propyl)stearamide
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Overview
Description
N-(3-((3-Aminopropyl)amino)propyl)stearamide is a chemical compound with the molecular formula C24H51N3O. . This compound is characterized by its long carbon chain and the presence of both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3,3’-iminodipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Stearic Acid Activation: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amine Addition: The activated stearic acid is then reacted with 3,3’-iminodipropylamine under mild heating to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-Aminopropyl)amino)propyl)stearamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-(3-((3-Aminopropyl)amino)propyl)stearamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules and the study of amine-functionalized surfaces.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
N-(3-((3-Aminopropyl)amino)propyl)stearamide can be compared with other similar compounds such as:
N-(3-Aminopropyl)stearamide: Lacks the secondary amine group, making it less versatile in chemical reactions.
N-(3-((3-Aminopropyl)amino)propyl)palmitamide: Has a shorter carbon chain, which may affect its physical properties and applications.
N-(3-((3-Aminopropyl)amino)propyl)oleamide: Contains a double bond in the carbon chain, influencing its reactivity and interactions
This compound stands out due to its unique combination of primary and secondary amine groups, as well as its long carbon chain, which provides a balance of reactivity and hydrophobicity.
Biological Activity
N-(3-((3-Aminopropyl)amino)propyl)stearamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C26H55N3O3
- Molar Mass : Approximately 457.73 g/mol
- Key Features : The compound features a long hydrophobic stearamide chain and branched amino functionalities, which contribute to its amphiphilic nature.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity . Similar compounds have been studied for their ability to disrupt bacterial cell membranes, leading to cell lysis. The amphiphilic structure allows the compound to integrate into lipid bilayers, altering membrane properties and enhancing its effectiveness against various pathogens.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
- Protein Modulation : The compound may also interact with proteins, modulating their activity and influencing various cellular processes.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Activation of Stearic Acid : Stearic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).
- Amidation Reaction : The activated stearic acid is reacted with 3-(aminopropyl)propylamine in an organic solvent such as dichloromethane (DCM).
Alternative synthesis methods include microwave-assisted techniques that improve yield and reduce reaction times.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique features of this compound:
Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |
---|---|---|---|
N-[3-[(3-Aminopropyl)amino]propane-1,3-diamine | C12H31N5 | 245.41 | Contains multiple amino groups for enhanced reactivity |
N-(3-Aminopropyl)-N-[3-[(3-aminopropyl)amino]propyl] | C18H42N6 | 366.57 | Higher nitrogen content, potentially more reactive |
N-[3-[(3-Aminopropyl)amino]propyl]octadecanamide | C26H53N3O | 441.70 | Similar fatty acid chain but different amine structure |
This table highlights the structural diversity among related compounds and underscores the potential advantages of this compound in terms of bioactivity and solubility characteristics.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and biological efficacy of compounds similar to this compound. For instance, research on related stearamide derivatives has shown promising results in inhibiting bacterial growth and reducing inflammation markers in animal models . These findings suggest that further investigation into this compound could lead to significant advancements in drug development for infectious and inflammatory diseases.
Properties
CAS No. |
42195-41-5 |
---|---|
Molecular Formula |
C24H51N3O |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-[3-(3-aminopropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28) |
InChI Key |
BRJUKRUKZLOPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN |
Origin of Product |
United States |
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